1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1154259-16-1
VCID: VC3045139
InChI: InChI=1S/C8H14N6O/c9-7-1-3-13(4-2-7)8(15)5-14-6-10-11-12-14/h6-7H,1-5,9H2
SMILES: C1CN(CCC1N)C(=O)CN2C=NN=N2
Molecular Formula: C8H14N6O
Molecular Weight: 210.24 g/mol

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

CAS No.: 1154259-16-1

Cat. No.: VC3045139

Molecular Formula: C8H14N6O

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one - 1154259-16-1

Specification

CAS No. 1154259-16-1
Molecular Formula C8H14N6O
Molecular Weight 210.24 g/mol
IUPAC Name 1-(4-aminopiperidin-1-yl)-2-(tetrazol-1-yl)ethanone
Standard InChI InChI=1S/C8H14N6O/c9-7-1-3-13(4-2-7)8(15)5-14-6-10-11-12-14/h6-7H,1-5,9H2
Standard InChI Key ZDWSPNDSGJPCPV-UHFFFAOYSA-N
SMILES C1CN(CCC1N)C(=O)CN2C=NN=N2
Canonical SMILES C1CN(CCC1N)C(=O)CN2C=NN=N2

Introduction

Chemical Properties and Structure

Molecular and Structural Characteristics

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one features a tetrazole ring connected to an aminopiperidine group through an ethanone bridge. This distinctive structural arrangement contributes to its pharmaceutical relevance and chemical reactivity. The compound has the following key identifiers:

ParameterValue
CAS Number1154259-16-1
Molecular FormulaC₈H₁₄N₆O
Molecular Weight210.24 g/mol
IUPAC Name1-(4-aminopiperidin-1-yl)-2-(tetrazol-1-yl)ethanone
PubChem Compound ID43556203

The tetrazole ring within this compound is particularly significant as it often serves as a bioisostere for carboxylic acid groups in medicinal chemistry applications. This heterocyclic structure consists of a five-membered ring containing four nitrogen atoms in sequence, contributing to the compound's ability to interact with biological targets through hydrogen bonding and other intermolecular forces.

Chemical Identifiers and Representations

The compound can be represented through various chemical notation systems that provide standardized methods for describing its structure:

Identifier TypeRepresentation
Standard InChIInChI=1S/C8H14N6O/c9-7-1-3-13(4-2-7)8(15)5-14-6-10-11-12-14/h6-7H,1-5,9H2
Standard InChIKeyZDWSPNDSGJPCPV-UHFFFAOYSA-N
Canonical SMILESC1CN(CCC1N)C(=O)CN2C=NN=N2

These standardized identifiers are crucial for unambiguous identification of the compound in chemical databases and literature, facilitating research and information exchange across the scientific community.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one typically involves multiple reaction steps, with particular attention to the formation of the tetrazole ring and its subsequent coupling with the aminopiperidine moiety. One of the common approaches for tetrazole synthesis involves the reaction of nitriles with sodium azide in the presence of an appropriate acid catalyst. This methodology represents a fundamental step in creating the tetrazole component that is essential to the compound's structure.

Applications in Medicinal Chemistry

Role as an Intermediate

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structural features make it particularly useful in creating molecules designed to interact with specific biological targets. The compound's dual functionality—combining both the tetrazole moiety and the aminopiperidine group—provides versatile attachment points for further chemical modifications in drug development processes .

Therapeutic AreaPotential Applications
Cardiovascular DiseasesDevelopment of receptor antagonists and enzyme inhibitors
Inflammatory ConditionsCreation of anti-inflammatory agents
Central Nervous System DisordersDesign of neurologically active compounds

The tetrazole component is particularly valuable in pharmaceutical development as tetrazoles often function as bioisosteres for carboxylic acids, potentially enhancing pharmacokinetic properties of drug candidates while maintaining similar biological activity .

Structure-Activity Optimization

The compound plays a significant role in drug optimization processes, with its chemical properties enabling improvements in:

  • Bioavailability: The tetrazole moiety can enhance membrane permeability and absorption

  • Selectivity: Strategic modifications of the structure can improve target specificity

  • Metabolic stability: The compound's structure can be manipulated to resist rapid metabolic degradation

These optimization capabilities make 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one particularly valuable in refining drug candidates to enhance their therapeutic potential and minimize adverse effects .

Storage ParameterRecommendation
TemperatureRoom temperature for solid compound
Stock Solution at -80°CUse within 6 months
Stock Solution at -20°CUse within 1 month

These guidelines help preserve the compound's structural integrity and reactivity for experimental applications .

Solution Preparation and Stability

When preparing solutions of this compound for laboratory use, several considerations should be observed:

  • Select appropriate solvents based on the specific solubility properties of the compound

  • Store prepared solutions in separate aliquots to avoid degradation from repeated freezing and thawing cycles

  • To enhance solubility in challenging cases, heating to 37°C followed by ultrasonic bath treatment is recommended

For research applications, sample solutions are typically provided at concentrations of 10mM in 25 μL volumes, though specific preparation methods may vary depending on the intended use .

QuantityEstimated PriceDelivery Timeframe
0.100 g$1,353.3510-20 days
0.250 g$2,500.8010-20 days

These pricing structures indicate the compound's position as a specialized research chemical rather than a bulk industrial product .

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